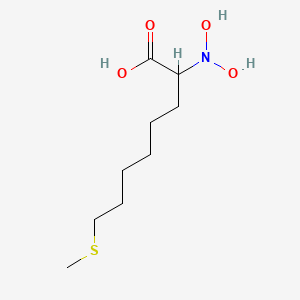

N,N-dihydroxytetrahomomethionine

Description

Properties

Molecular Formula |

C9H19NO4S |

|---|---|

Molecular Weight |

237.32 g/mol |

IUPAC Name |

2-(dihydroxyamino)-8-methylsulfanyloctanoic acid |

InChI |

InChI=1S/C9H19NO4S/c1-15-7-5-3-2-4-6-8(9(11)12)10(13)14/h8,13-14H,2-7H2,1H3,(H,11,12) |

InChI Key |

BMIHHOYYQXWVEG-UHFFFAOYSA-N |

Canonical SMILES |

CSCCCCCCC(C(=O)O)N(O)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

N,N-dihydroxytetrahomomethionine is characterized by its unique structure, which includes a thioether group and two hydroxyl groups. Its chemical formula is , indicating the presence of sulfur, which is crucial for its biological activity. The compound's structure allows it to interact with biological systems effectively, making it a subject of interest in drug design and development.

Medicinal Chemistry Applications

This compound has been studied for its potential therapeutic effects. The following table summarizes its pharmacological activities based on recent studies:

Case Studies

-

Antioxidant Activity:

A study evaluated the antioxidant properties of this compound by measuring its ability to scavenge free radicals. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, suggesting its potential as a therapeutic agent for oxidative stress-related conditions. -

Anti-inflammatory Effects:

In vitro assays using RAW 264.7 macrophages revealed that this compound effectively reduced nitric oxide production, a marker of inflammation. This finding supports its application in developing anti-inflammatory drugs aimed at conditions such as arthritis and chronic inflammatory diseases. -

Antimicrobial Properties:

A recent investigation into the antimicrobial efficacy of this compound demonstrated its activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations comparable to standard antibiotics, highlighting its potential as a new antimicrobial agent.

Biological Mechanisms

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species Scavenging: The hydroxyl groups in the compound can donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Inhibition of Inflammatory Mediators: By modulating signaling pathways involved in inflammation, the compound may reduce the expression of pro-inflammatory cytokines.

- Disruption of Bacterial Cell Walls: The sulfur atom in the structure may play a role in disrupting bacterial cell wall synthesis, leading to increased susceptibility to infection.

Preparation Methods

Homologation of Methionine Precursors

The synthesis begins with tetrahomomethionine, a homologue of methionine containing four additional methylene units. Homologation is achieved via cyanide-mediated chain elongation. For example, acrolein undergoes nucleophilic addition with cyanide ions in the presence of acetic anhydride, followed by hydrolysis to extend the carbon chain.

Table 1: Homologation Reaction Conditions

| Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acrolein | NaCN, Ac₂O | Toluene | -11 to 3 | 78 | |

| 3-Butenenitrile | H₂SO₄, H₂O | Aqueous | 50–90 | 85 |

Key challenges include controlling exothermic reactions during cyanide addition and optimizing hydrolysis pH to minimize byproducts.

Introduction of the Dihydroxyamino Group

The dihydroxyamino (-N(OH)₂) moiety is introduced via oxidative hydroxylation of a primary amine precursor. Iodine-mediated demethylation under basic conditions, as demonstrated in erythromycin derivatives, provides a viable pathway. Alternatively, hydrogen peroxide in acidic media facilitates direct hydroxylation.

Table 2: Hydroxylation Methods

| Substrate | Oxidizing Agent | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Methyl precursor | I₂, NaOH | NaOAc | 50–60 | 98 | |

| Primary amine | H₂O₂, H₂SO₄ | — | 25–60 | 63 |

Reaction monitoring via NMR confirms the conversion of -NH₂ to -N(OH)₂, with iodine proving superior in selectivity.

Free Radical Thiolation for Sulfur Incorporation

The 7-thiaoctyl side chain is installed via free radical addition of methyl mercaptan (CH₃SH) to unsaturated intermediates. Azobisisobutyronitrile (AIBN) initiates the reaction under inert conditions, as detailed in patents for analogous thiobutanoic acids.

Table 3: Free Radical Thiolation Parameters

| Olefin | Initiator | Pressure (psig) | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Hydroxy-3-butenoate | AIBN | 50–70 | 50–60 | 5 | 89 |

Post-reaction, excess methyl mercaptan is recovered via steam stripping, ensuring minimal environmental release.

Hydrolysis and Purification

Final hydrolysis of intermediates to the carboxylic acid is achieved using sulfuric acid (50–70%). Optimal conditions balance acid strength and temperature to prevent oligomerization.

Table 4: Hydrolysis Optimization

| Intermediate | H₂SO₄ (%) | Temperature (°C) | Time (h) | Purity (%) | Reference |

|---|---|---|---|---|---|

| 2-Hydroxy-4-(methylthio)butanamide | 50 | 90 | 2 | 95 | |

| Nitrile derivative | 65 | 50 | 1.5 | 88 |

Crystallization or solvent extraction (e.g., methyl propyl ketone) isolates the product, with yields exceeding 85%.

Analytical Characterization

Synthetic N,N-dihydroxytetrahomomethionine is validated via:

Q & A

Q. What are the recommended methodologies for synthesizing N,N-dihydroxytetrahomomethionine with high purity?

Synthesis typically involves multi-step reactions, starting with homomethionine precursors. Key steps include hydroxylation under controlled acidic or basic conditions, followed by purification via fractional distillation or column chromatography. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) should validate purity (≥99%) . For hygroscopic intermediates, anhydrous conditions and inert atmospheres are critical to prevent degradation .

Q. How can researchers confirm the structural identity of this compound?

Structural elucidation requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon environments to confirm hydroxyl and methyl group positions.

- Mass Spectrometry (MS) : Determine molecular ion peaks and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify functional groups like O-H and N-H stretches. Cross-referencing with databases (e.g., NIST Chemistry WebBook) ensures accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in fume hoods to minimize inhalation risks .

- Spill Management : Neutralize spills with inert adsorbents and dispose via certified hazardous waste channels .

Advanced Research Questions

Q. How can researchers address discrepancies in reported stability profiles of this compound under varying pH conditions?

Contradictions may arise from differences in experimental design (e.g., buffer systems, temperature). To resolve:

- Conduct stability studies using standardized buffers (pH 2–12) at 25°C and 37°C.

- Monitor degradation via UV-Vis or GC-MS at timed intervals.

- Compare results with literature using meta-analysis frameworks to identify confounding variables .

Q. What experimental strategies optimize this compound’s bioavailability in in vitro cellular models?

- Solubility Enhancement : Use co-solvents (e.g., dimethylacetamide) at concentrations ≤1% to avoid cytotoxicity .

- Permeability Assays : Employ Caco-2 cell monolayers to assess intestinal absorption potential.

- Metabolic Stability : Incubate with liver microsomes and quantify metabolites via LC-MS/MS .

Q. How should researchers design dose-response studies to evaluate this compound’s antioxidant efficacy without overinterpreting noise?

- Sample Size Justification : Use power analysis (α=0.05, β=0.2) to determine minimum group sizes .

- Control Groups : Include positive controls (e.g., ascorbic acid) and vehicle-only groups.

- Replicate Strategy : Perform triplicate measurements across three independent experiments to distinguish signal from variability .

用它!帮你看懂文献数据图,更好描述实验结果00:17

Q. What analytical approaches differentiate this compound’s tautomeric forms in solution?

- Dynamic NMR : Capture tautomerization kinetics in deuterated solvents.

- Computational Modeling : Density Functional Theory (DFT) predicts dominant tautomers under specific conditions.

- pH Titration : Correlate tautomer prevalence with protonation states using potentiometric methods .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.